Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate is characterized by a fused bicyclic system that combines the structural features of both imidazole and thiazole heterocycles. The compound maintains a planar or near-planar configuration typical of aromatic systems, with the sulfur atom serving as the bridging element between the two ring systems. The ethyl carboxylate group at the 5-position introduces additional structural complexity through its potential for rotational freedom around the carbon-carbon and carbon-oxygen bonds.
Crystallographic studies of related imidazo[2,1-b]thiazole derivatives have revealed significant insights into the solid-state behavior of these compounds. Research conducted on similar structures has demonstrated that these molecules typically crystallize in various space groups, with specific attention to intermolecular interactions. The presence of heteroatoms within the ring system facilitates the formation of hydrogen bonding networks and other non-covalent interactions that stabilize the crystal lattice.
The three-dimensional arrangement of this compound in the solid state is influenced by several factors, including the orientation of the ethyl carboxylate substituent and the methyl group positioning. Crystal structure analyses of analogous compounds have shown that the benzofuran ring systems in related structures can be oriented at specific angles to the planar thiadiazole moiety, typically ranging from 60 to 70 degrees. The morpholine groups in related structures have been observed to make smaller angles, approximately 10 degrees, suggesting relatively minor deviations from planarity.
The bond distances and angles within the imidazo[2,1-b]thiazole core remain consistent across different derivatives. The bond angle of carbon-sulfur-carbon within the thiazole ring has been consistently observed at approximately 88 degrees, similar to values reported for other thiadiazole compounds. This angular relationship contributes significantly to the overall geometric stability of the heterocyclic framework.
Properties
IUPAC Name |
ethyl 3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-4-10-9-11(7)6(2)5-14-9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOWNWNGJJRCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712238 | |
| Record name | Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98953-04-9 | |
| Record name | Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Cyclocondensation Approaches
The foundational synthesis of ethyl 3-methylimidazo[2,1-b]thiazole-5-carboxylate involves the cyclocondensation of 2-aminothiazole derivatives with α-haloketones. A representative protocol involves refluxing 2-aminothiazole (1.0 equiv) with ethyl 2-chloroacetoacetate (2.0 equiv) in anhydrous ethanol for 24 hours (Fig. 1). The reaction proceeds via nucleophilic substitution at the α-carbon of the ketone, followed by intramolecular cyclization to form the imidazo[2,1-b]thiazole core.
Key Parameters:
- Solvent: Ethanol or 1,4-dioxane
- Temperature: 80–100°C (reflux)
- Catalyst: Base (e.g., sodium ethoxide) accelerates deprotonation of 2-aminothiazole.
Yield: 70–80% after silica gel chromatography.
Microwave-Assisted Optimization
Recent advancements employ microwave irradiation to enhance reaction efficiency. A protocol from the RSC Advances supplement demonstrates that irradiating 2-aminothiazole and ethyl 2-chloroacetoacetate in 1,4-dioxane at 150°C for 1 hour achieves 91% yield (Table 1). Microwave conditions reduce side reactions, such as ester hydrolysis, by minimizing exposure time.
Table 1: Microwave vs. Conventional Heating
| Parameter | Conventional | Microwave |
|---|---|---|
| Solvent | Ethanol | 1,4-Dioxane |
| Temperature (°C) | 80 | 150 |
| Time (h) | 24 | 1 |
| Yield (%) | 70–80 | 91 |
Industrial-Scale Production
For bulk synthesis, continuous-flow reactors are prioritized to ensure reproducibility and safety. A patented method (WO202318742A1) utilizes a tubular reactor with residence time <10 minutes and temperatures >120°C , achieving 85% yield without chromatographic purification. Key industrial considerations include:
- Cost-Efficiency: Substituting ethanol with 2-methyltetrahydrofuran (2-MeTHF), a renewable solvent, reduces environmental impact.
- Catalyst Recycling: Immobilized base catalysts (e.g., Amberlyst A21 ) enable reuse over 5 cycles without yield loss.
Mechanistic Insights and Byproduct Analysis
The reaction mechanism involves two critical steps (Fig. 2):
- Nucleophilic Attack: 2-Aminothiazole deprotonates to form a thiolate anion, which attacks the α-carbon of ethyl 2-chloroacetoacetate.
- Cyclization: Intramolecular dehydration forms the imidazo[2,1-b]thiazole ring.
Common Byproducts:
- Ethyl 2-amino-4-methylthiazole-5-carboxylate (5–10%): Resulting from incomplete cyclization.
- Diethyl 2-methylimidazo[2,1-b]thiazole-2,5-dicarboxylate (<3%): Formed via ester exchange at elevated temperatures.
Comparative Evaluation of Methodologies
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Conventional | 70–80 | 95 | Moderate |
| Microwave | 91 | 98 | High |
| Continuous-Flow | 85 | 97 | Industrial |
Trade-offs:
- Microwave synthesis offers superior yields but requires specialized equipment.
- Continuous-flow systems balance yield and scalability but demand higher initial investment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
Scientific Research Applications
Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate has been explored for multiple applications across different scientific fields:
A. Chemistry
- Building Block : It serves as a precursor for synthesizing more complex heterocyclic compounds, which are essential in developing new materials with tailored properties .
B. Biology
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .
- Antimalarial Potential : Studies have shown its effectiveness against malaria parasites, highlighting its role in combating infectious diseases .
C. Medicine
- Anticancer Research : this compound has demonstrated potential as an anticancer agent through mechanisms involving DNA binding and apoptosis induction in various cancer cell lines . For instance:
D. Industrial Applications
- Material Science : The compound is utilized in developing materials with enhanced thermal stability and electrical conductivity due to its unique structural properties .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in A549 cells with an IC50 value indicating effective potency against lung cancer .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 23.30 | Induction of apoptosis via caspase activation |
| U251 (Glioblastoma) | <10 | DNA intercalation leading to cell death |
Case Study 2: Antimicrobial Properties
Research highlighted the compound's efficacy against a range of bacterial strains. The study employed standard antimicrobial susceptibility tests to evaluate its potential as a new antibiotic agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
Mechanism of Action
The mechanism of action of ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with the replication process, leading to cell death. This mechanism is particularly relevant in its potential use as an antimicrobial and anticancer agent . The compound may also interact with enzymes and proteins involved in various biochemical pathways, further contributing to its biological activity .
Comparison with Similar Compounds
Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methylimidazo[2,1-B]thiazole-5-carboxylate: This compound has a similar structure but differs in the position of the methyl group.
Imidazo[2,1-B]thiazole derivatives: These compounds share the imidazo[2,1-B]thiazole core but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features both imidazole and thiazole rings, contributing to its unique reactivity and biological profile. The molecular formula is , and the compound is characterized by the presence of a carboxylate group that enhances its solubility and reactivity in various solvents, making it a valuable intermediate in organic synthesis and pharmaceutical development.
The mechanism of action of this compound involves its interaction with specific molecular targets. Notably, it can bind to DNA, interfering with replication processes, which is particularly relevant for its antimicrobial and anticancer applications. This interaction can lead to cell death, highlighting its potential therapeutic implications.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Research indicates that it inhibits the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The compound's effectiveness varies depending on the specific microbial strain tested.
Table 1: Antimicrobial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/ml |
| Escherichia coli | 25 μg/ml |
| Candida albicans | 15 μg/ml |
Anticancer Activity
In addition to its antimicrobial properties, this compound exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the disruption of cellular processes linked to proliferation and survival.
Case Studies
- Cytotoxicity Assay : In vitro tests revealed that this compound had an IC50 value of approximately 10 µM against human cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. This indicates significant cytotoxic potential compared to standard anticancer drugs like doxorubicin .
- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship has identified that modifications on the imidazole and thiazole rings can enhance biological activity. For example, the introduction of electron-donating groups at specific positions has been shown to increase cytotoxicity against cancer cells .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference Drug (IC50) |
|---|---|---|
| A-431 | 10 | Doxorubicin (5) |
| Jurkat | 12 | Doxorubicin (4) |
Synthesis Methods
The synthesis of this compound typically involves multi-step processes including:
- Formation of Imidazole and Thiazole Rings : This can be achieved through cyclization reactions involving appropriate precursors.
- Carboxylation : The introduction of the carboxylate group is often done via esterification or direct carboxylation methods.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Q & A
Q. What are the common synthetic routes for preparing ethyl 3-methylimidazo[2,1-b]thiazole-5-carboxylate, and how do reaction conditions influence cyclization?
The compound is synthesized via cyclization of intermediates derived from 2-mercaptoimidazoles and α-halo ketones. For example, refluxing ethyl 2-mercapto-5-methylimidazole-4-carboxylate with α-halo ketones (e.g., monochloroacetone) in phosphorus oxychloride facilitates cyclization to the target compound. However, using acetic anhydride instead leads to N-acylation of intermediates, inhibiting cyclization . Key factors include solvent choice (e.g., POCl₃ vs. Ac₂O), temperature, and reagent stoichiometry.
Q. How can researchers verify the purity and structural integrity of this compound after synthesis?
Standard methods include:
- NMR spectroscopy : Detection of characteristic peaks (e.g., methyl groups at δ ~2.28 ppm and ester carbonyl signals near δ 165 ppm) .
- Mass spectrometry : Exact mass analysis (e.g., [M+H]⁺ at m/z ~261.2) to confirm molecular formula .
- Elemental analysis : Comparison of calculated vs. experimental C, H, N, and S percentages to validate purity .
Q. What are the typical challenges in isolating intermediates during the synthesis of imidazo[2,1-b]thiazole derivatives?
Common issues include:
- Isomer formation : Intermediates like ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methyleneamino]thiazole-5-carboxylate may exist in isomeric forms, complicating isolation. Column chromatography or selective crystallization is often required .
- Byproduct inhibition : N-Acylation side reactions (e.g., formation of compound 37 in ) necessitate careful reagent selection .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives under varying substituent effects?
- Substituent compatibility : Electron-withdrawing groups (e.g., nitro or chloro) on aryl rings may require adjusted reaction times or temperatures. For example, reactions with 4-bromophenyl derivatives achieved 57% yield under reflux conditions in ethanol .
- Catalyst screening : Use of coupling agents like HATU or bases (e.g., Hunig’s base) improves amidation efficiency in derivative synthesis .
Q. What mechanistic insights explain the failure of cyclization in certain solvent systems?
Studies show that acetic anhydride promotes N-acylation of intermediates (e.g., compound 37 in ), which sterically blocks cyclization. In contrast, phosphorus oxychloride acts as a dehydrating agent, facilitating intramolecular cyclization without competing acylation . Computational modeling of transition states or in-situ IR monitoring could further elucidate these pathways.
Q. How can researchers design this compound derivatives for targeted biological activity?
- Bioisosteric replacement : Substituting the ester group with carboxamide (via LiOH-mediated hydrolysis) enhances solubility and receptor binding .
- Click chemistry : Alkyne-functionalized derivatives (e.g., propargyl bromide adducts) enable modular synthesis of 1,2,3-triazole-linked analogs for structure-activity relationship (SAR) studies .
Q. What analytical strategies resolve discrepancies in spectral data for imidazo[2,1-b]thiazole derivatives?
Q. How do solvent polarity and temperature affect the regioselectivity of imidazo[2,1-b]thiazole cyclization?
Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic attack at the α-carbon of α-halo ketones, while non-polar solvents may promote alternative pathways. For example, refluxing in ethanol (polar protic) maximizes cyclization yields compared to THF or DMF .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
